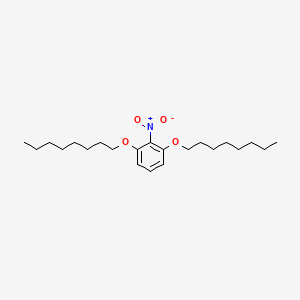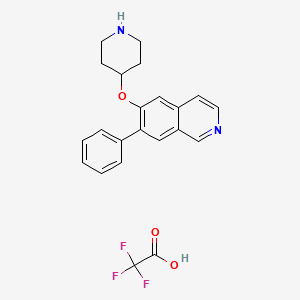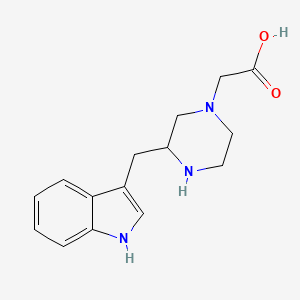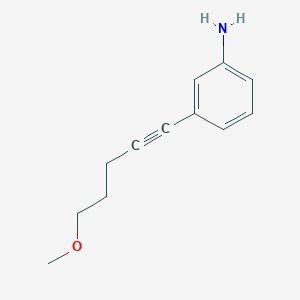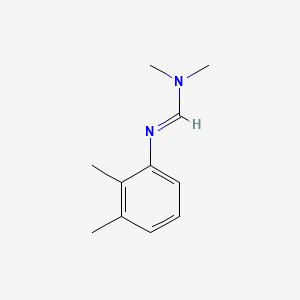
N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine: is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine typically involves the reaction of 2,3-dimethylaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine can be achieved using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit monoamine oxidases, leading to increased levels of neurotransmitters . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide: A common solvent with similar structural features but different applications.
N,N-Dimethylacetamide: Another solvent used in organic synthesis.
N,N-Dimethyl-N’-(2,4-dimethylphenyl)formamidine: A closely related compound with slight structural variations
Uniqueness: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
3459-73-2 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N'-(2,3-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-6-5-7-11(10(9)2)12-8-13(3)4/h5-8H,1-4H3 |
Clé InChI |
UQMISVOZXBSXBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


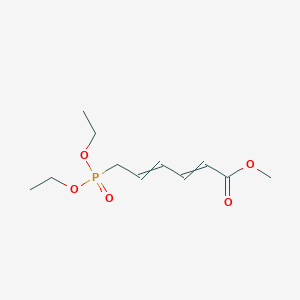
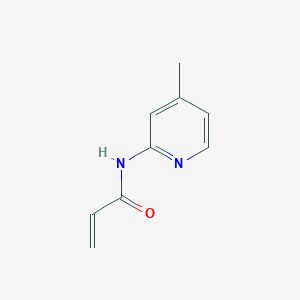
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

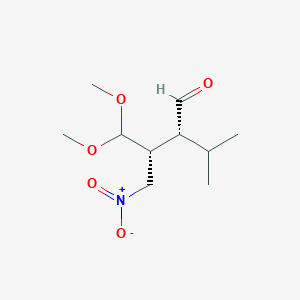
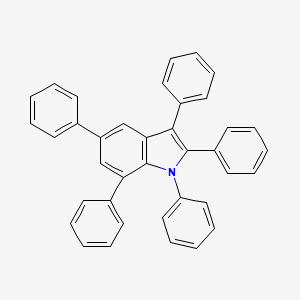
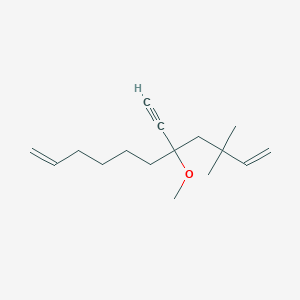
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

